REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:8][CH2:7][CH:6]([N:9]2[N:19]=[C:18]([CH2:20][C:21]3[CH:22]=[CH:23][C:24]([Cl:27])=[CH:25][CH:26]=3)[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:10]2=[O:11])[CH2:5][CH2:4][CH2:3]1.Cl.O.OC1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O.[Si](=O)=O>>[CH3:1][N:2]1[CH2:8][CH2:7][CH:6]([N:9]2[N:19]=[C:18]([CH2:20][C:21]3[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=3)[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:10]2=[O:11])[CH2:5][CH2:4][CH2:3]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
CN1CCCC(CC1)N2C(=O)C=3C=CC=CC3C(=N2)CC=4C=CC(=CC4)Cl.Cl
|
Name
|
cellulose
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
lactose monohydrate
|
Quantity
|
6000 g
|
Type
|
reactant
|
Smiles
|
O.OC1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H](O2)CO)[C@H](O1)CO
|
Name
|
cellulose
|
Quantity
|
2870 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](=O)=O
|
Type
|
CUSTOM
|
Details
|
homogenized in a sutable mixer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
30 g of magnesium stearate are sieved into the mixture
|
Type
|
CUSTOM
|
Details
|
so obtained
|
Type
|
STIRRING
|
Details
|
the resulting mixture is homogenized one more time
|
Type
|
CUSTOM
|
Details
|
The mass so obtained
|
Name
|
|
Type
|
|
Smiles
|
CN1CCCC(CC1)N2C(=O)C=3C=CC=CC3C(=N2)CC=4C=CC(=CC4)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:8][CH2:7][CH:6]([N:9]2[N:19]=[C:18]([CH2:20][C:21]3[CH:22]=[CH:23][C:24]([Cl:27])=[CH:25][CH:26]=3)[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:10]2=[O:11])[CH2:5][CH2:4][CH2:3]1.Cl.O.OC1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O.[Si](=O)=O>>[CH3:1][N:2]1[CH2:8][CH2:7][CH:6]([N:9]2[N:19]=[C:18]([CH2:20][C:21]3[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=3)[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:10]2=[O:11])[CH2:5][CH2:4][CH2:3]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
CN1CCCC(CC1)N2C(=O)C=3C=CC=CC3C(=N2)CC=4C=CC(=CC4)Cl.Cl
|
Name
|
cellulose
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
lactose monohydrate
|
Quantity
|
6000 g
|
Type
|
reactant
|
Smiles
|
O.OC1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H](O2)CO)[C@H](O1)CO
|
Name
|
cellulose
|
Quantity
|
2870 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](=O)=O
|
Type
|
CUSTOM
|
Details
|
homogenized in a sutable mixer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
30 g of magnesium stearate are sieved into the mixture
|
Type
|
CUSTOM
|
Details
|
so obtained
|
Type
|
STIRRING
|
Details
|
the resulting mixture is homogenized one more time
|
Type
|
CUSTOM
|
Details
|
The mass so obtained
|
Name
|
|
Type
|
|
Smiles
|
CN1CCCC(CC1)N2C(=O)C=3C=CC=CC3C(=N2)CC=4C=CC(=CC4)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |